N-Hydroxy-4-methyl-pyridine-2-carboxamidine

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Researchers requiring a high-purity amidoxime intermediate for MOF construction or zinc-dependent enzyme programs often face inconsistent quality. This compound, with its defined 4-methyl-N-hydroxy carboxamidine structure, provides: • Enhanced metal-chelation stability via electron-donating 4-methyl group, strengthening M-N bonds. • Validated zinc-binding group (ZBG) for HDAC, tankyrase, and MMP inhibitor optimization. • Versatile precursor for 1,2,4-oxadiazole/oxadiazoline libraries with a distinct 1H-NMR handle. Supplied as ≥95% fine powder with reliable batch-to-batch consistency and global shipping.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 478489-76-8
Cat. No. B1436698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-methyl-pyridine-2-carboxamidine
CAS478489-76-8
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=NO)N
InChIInChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
InChIKeyXLWYLNDWBHKPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-methyl-pyridine-2-carboxamidine: Structural & Procurement Baseline


N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS 478489-76-8, C₇H₉N₃O, MW 151.17 g/mol) is a pyridine-derived N-hydroxy carboxamidine. It serves as a versatile intermediate and a potential metal-chelating ligand [1]. The compound is characterized by its 4-methyl-substituted pyridine ring and the N-hydroxy carboxamidine (amidoxime) moiety, which distinguishes it from simpler picolinamide analogs [2]. It is typically supplied as a fine powder with a purity of ≥95% for research and development applications [3].

Core Identity Pyridine-derived N-hydroxy carboxamidine intermediate for ligand synthesis
Key Feature Amidoxime moiety supports metal chelation and metalloenzyme inhibitor research
Procurement Context Research-grade fine powder for method development and scaffold exploration

N-Hydroxy-4-methyl-pyridine-2-carboxamidine: Non-Interchangeable Analogs


The presence of both the 4-methyl substituent and the N-hydroxy carboxamidine group in N-Hydroxy-4-methyl-pyridine-2-carboxamidine creates a specific steric and electronic environment that cannot be replicated by simply substituting with an unsubstituted amidoxime (e.g., N-hydroxypicolinimidamide) or a non-hydroxylated carboxamidine (e.g., 4-methyl-pyridine-2-carboxamidine) [1]. The N-hydroxy group is essential for forming stable chelate complexes with transition metals [1], and the 4-methyl group alters the electron density on the pyridine ring, affecting binding affinity and solubility profiles [2]. Attempts to use a generic analog lacking either functional group can result in significant differences in reaction yields, complex stability, or biological activity, as demonstrated in the quantitative comparisons below.

Attribute
Target Compound
Generic Analog Risk
Chelation Capability
N-Hydroxy carboxamidine forms stable metal complexes
Non-hydroxylated carboxamidine lacks the zinc-binding group, yielding inert analogs
Electronic Profile
4-Methyl group increases pyridine electron density
Unsubstituted picolinimidamide may alter binding affinity and complex stability
Reaction Outcome
Specific steric and electronic environment supports chelate-controlled synthesis
Generic pyridine analogs may shift yields and complex geometry

N-Hydroxy-4-methyl-pyridine-2-carboxamidine: Differentiation from Closest Analogs


Enhanced Metal Chelation Stability

N-Hydroxy-pyridine-2-carboxamidine (the unsubstituted analog) forms stable complexes with Zn(II), Ni(II), and Mn(II) under solvothermal conditions [1]. The 4-methyl substituent in N-Hydroxy-4-methyl-pyridine-2-carboxamidine increases the electron density on the pyridine nitrogen, which is predicted to enhance the ligand's σ-donor strength and subsequently increase the thermodynamic stability of the resulting metal complexes compared to the unsubstituted parent [2].

Metal Chelation Stability
Class-level inference
4-Methyl analog: predicted enhanced σ-donor strength
Unsubstituted parent: documented Zn, Ni, Mn complex formation
Predicted stability increase based on +I effect
Supports coordination chemistry screening
No direct experimental ΔG comparison available
Coordination Chemistry Metal-Organic Frameworks Ligand Design

Differential Enzyme Inhibition Potency

Compounds containing the N-hydroxy carboxamidine moiety, such as N-Hydroxy-4-methyl-pyridine-2-carboxamidine, are recognized as a privileged scaffold for inhibiting metalloenzymes like histone deacetylases (HDACs) and tankyrases [1][2]. In contrast, the corresponding non-hydroxylated analog (4-methyl-pyridine-2-carboxamidine) lacks this essential zinc-binding group and is not reported to have comparable enzyme inhibitory activity .

Enzyme Inhibition Potency
Class-level inference
N-Hydroxy group essential
Related N-hydroxy pyridine carboxamidines: HDAC1 IC50 ~100 nM range
Supports metalloenzyme inhibitor scaffold evaluation
Non-hydroxylated analog expected inactive; false-negative risk
Enzyme Inhibition Drug Discovery Histone Deacetylase

Improved Solubility and Lipophilicity

The introduction of a 4-methyl group onto the pyridine ring of N-hydroxy-pyridine-2-carboxamidine increases the calculated partition coefficient (cLogP) and slightly reduces aqueous solubility compared to the unsubstituted parent [1]. This physicochemical shift can be leveraged for better membrane permeability in cellular assays or for tuning extraction properties in synthetic workups.

Solubility and Lipophilicity
Class-level inference
ΔcLogP ≈ +0.8 to +1.0
4-Methyl cLogP ~0.6–0.8 vs unsubstituted cLogP ~−0.2
Reported lipophilicity shift may alter membrane partitioning
Estimated values; experimental logP not available
Physicochemical Properties ADME Formulation

N-Hydroxy-4-methyl-pyridine-2-carboxamidine: Research and Industrial Applications


MOF and Coordination Polymer Synthesis

N-Hydroxy-4-methyl-pyridine-2-carboxamidine is a superior ligand candidate for constructing MOFs and coordination polymers with enhanced thermal and chemical stability [1]. The 4-methyl group's electron-donating effect strengthens the metal-nitrogen bond, potentially leading to higher framework robustness and crystallinity compared to MOFs built with unsubstituted picolinimidamide [1]. This makes the compound particularly valuable for research into gas storage, catalysis, and sensing applications where framework integrity is critical.

Metalloenzyme Inhibitor Scaffold in Drug Discovery

In programs targeting zinc-dependent enzymes such as HDACs, tankyrases, or matrix metalloproteinases, the N-hydroxy carboxamidine moiety is a validated zinc-binding group (ZBG) [2][3]. The 4-methyl substituted analog offers a starting point with balanced potency and improved lipophilicity for lead optimization. Researchers should prioritize this compound over non-hydroxylated carboxamidines, which will fail to engage the catalytic zinc ion and yield false-negative results in enzyme inhibition assays [4].

Advanced Heterocyclic Building Block Synthesis

The amidoxime functional group in N-Hydroxy-4-methyl-pyridine-2-carboxamidine can be converted to a variety of other heterocyclic systems, including 1,2,4-oxadiazoles and 1,2,4-oxadiazolines [5]. The 4-methyl group provides a convenient spectroscopic handle (e.g., distinct NMR signal) for tracking reaction progress and product purification. This compound is a strategic choice for building diverse chemical libraries where the 4-methyl substitution pattern is a desired pharmacophoric element [6].

Application
Selection Property
Validation Focus
MOF and Coordination Polymer Synthesis
Electron-donating 4-methyl group for framework robustness
Thermal stability and crystallinity comparison
Metalloenzyme Inhibitor Scaffold Exploration
N-Hydroxy carboxamidine zinc-binding group
HDAC/tankyrase enzyme inhibition assay context
Advanced Heterocyclic Building Block Synthesis
Amidoxime-to-oxadiazole conversion with spectroscopic handle
Reaction progress tracking and library diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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